molecular formula C12H16 B11743820 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene CAS No. 105737-92-6

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B11743820
CAS No.: 105737-92-6
M. Wt: 160.25 g/mol
InChI Key: BLIOUISEMDPNKJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethyl group and a 2-methylprop-1-en-1-yl group attached to the benzene ring. This compound is also known by other names such as β-Methylisoallylbenzene and β,β-Dimethylstyrene .

Preparation Methods

The synthesis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through various methods. One common synthetic route involves the alkylation of benzene with 2-methylpropene in the presence of a strong acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring .

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of zeolite catalysts in a continuous flow reactor can enhance the selectivity and efficiency of the alkylation process .

Chemical Reactions Analysis

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound yields nitro derivatives, while halogenation produces halogenated benzene derivatives .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

This mechanism is similar to other aromatic compounds and is crucial for understanding the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and their positions on the benzene ring, which influence its reactivity and applications .

Properties

CAS No.

105737-92-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-ethyl-4-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-9H,4H2,1-3H3

InChI Key

BLIOUISEMDPNKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C)C

Origin of Product

United States

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